Glycyl-histidyl-arginine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82224-83-7 |
|---|---|
Molecular Formula |
C14H24N8O4 |
Molecular Weight |
368.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H24N8O4/c15-5-11(23)21-10(4-8-6-18-7-20-8)12(24)22-9(13(25)26)2-1-3-19-14(16)17/h6-7,9-10H,1-5,15H2,(H,18,20)(H,21,23)(H,22,24)(H,25,26)(H4,16,17,19)/t9-,10-/m0/s1 |
InChI Key |
TVDHVLGFJSHPAX-UWVGGRQHSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Significance of Tripeptides in Biological Systems Research
Tripeptides, which consist of three amino acids linked by two peptide bonds, represent a significant area of study in biochemistry and molecular biology. Current time information in Bangalore, IN.nih.gov Despite their relatively simple structure, they are involved in a wide array of crucial biological processes. Current time information in Bangalore, IN. Their functional diversity stems from the varied properties of their constituent amino acids and the specific sequence in which they are arranged. nih.gov
The significance of tripeptides is underscored by their diverse roles:
Cell Signaling and Regulation: Many tripeptides act as signaling molecules, transmitting information between cells and modulating physiological responses. Current time information in Bangalore, IN. A well-known example is Thyrotropin-releasing hormone (TRH), a tripeptide that regulates thyroid function. Current time information in Bangalore, IN.
Protein Structure and Stability: Specific tripeptide sequences can be critical for the structure and stability of larger proteins. For instance, the Gly-Pro-Hyp sequence is vital for the stability of collagen. Current time information in Bangalore, IN.
Biological Activity: Tripeptides can exhibit inherent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal effects. Current time information in Bangalore, IN. Glutathione (γ-L-Glutamyl-L-cysteinylglycine), a key cellular antioxidant, is one of the most studied tripeptides. nih.govacs.org
Enzyme Inhibition: Certain tripeptides have been identified as inhibitors of specific enzymes, a property that is being explored for therapeutic applications. For example, research has identified arginine-containing tripeptides that can inhibit pancreatic lipase (B570770), which is a target in anti-obesity research. nih.govresearchgate.net
The study of tripeptides serves as a fundamental step toward understanding the mechanisms of protein formation and their biochemical functions. medchemexpress.com Their small size makes them manageable models for investigating conformational preferences and the influence of neighboring amino acid residues, which provides valuable insights for building larger protein structures. nih.gov
Historical Context of Peptide Research Relevant to Glycyl Histidyl Arginine
The scientific journey toward studying specific peptides like Glycyl-histidyl-arginine is built on over a century of foundational discoveries in chemistry and biology. The field of peptide chemistry was formally established in the early 20th century by Emil Fischer, who also developed the first synthesis of a dipeptide, glycylglycine, in 1901. ijirss.com
The initial decades of peptide research focused heavily on hormones. A landmark achievement was the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953, which marked a new era in peptide chemistry. ijirss.comglpbio.com This breakthrough was followed by the discovery and characterization of numerous other peptide hormones and neuropeptides, advancing from gut hormones to hypothalamic-releasing factors. nih.govijirss.com
Progress in peptide synthesis and sequencing technologies, such as solid-phase peptide synthesis (SPPS), revolutionized the field. These advancements made it feasible to create not only naturally occurring peptides but also a vast number of their analogues for structure-activity relationship studies. ijirss.comnih.gov This technological leap shifted the focus from merely isolating and identifying peptides to systematically investigating their functions and designing new ones.
The emergence of "peptidomics" in the late 1990s and early 2000s marked a further evolution, focusing on the comprehensive characterization of all peptides within a biological sample. ijirss.com This systems-level approach has led to the discovery of countless new bioactive peptides and has provided deeper insight into how endogenous peptides regulate complex biological systems. ijirss.com It is within this modern context of detailed molecular investigation and synthetic capability that the study of specific, lesser-known tripeptides like this compound has become possible and scientifically compelling.
Scope and Research Imperatives for Glycyl Histidyl Arginine Studies
Solid-Phase Peptide Synthesis (SPPS) Approaches
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wikipedia.org This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com
Fmoc/tBu Strategy in this compound Synthesis
The most prevalent strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and tert-butyl (tBu) based groups for the permanent protection of the reactive side chains. nih.govacs.orgbachem.com This orthogonal protection scheme is advantageous because the Fmoc group is cleaved under basic conditions (typically with piperidine (B6355638) in DMF), while the tBu and other side-chain protecting groups are removed in a final step with strong acid (usually trifluoroacetic acid, TFA). iris-biotech.depeptide.comiris-biotech.de This approach offers flexibility, allowing for modifications to the peptide while it is still attached to the resin. bachem.com
The general cycle for SPPS using the Fmoc/tBu strategy involves:
Attachment of the C-terminal amino acid (Arginine in the case of GHR) to the resin. peptide.com
Removal of the Fmoc group from the attached amino acid. peptide.com
Coupling of the next Fmoc-protected amino acid (Histidine). peptide.com
Repetition of the deprotection and coupling steps until the desired sequence (this compound) is assembled. peptide.com
Final cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups. sigmaaldrich.com
Coupling Reagents and Conditions in SPPS (e.g., HBTU, DIPEA, DMF)
The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. Common reagents used in the synthesis of peptides like GHR include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.comthieme-connect.com
HBTU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), facilitates rapid and efficient coupling with minimal racemization. peptide.compeptide.com The reactions are typically carried out in a solvent like N,N-dimethylformamide (DMF), which is effective at swelling the resin and dissolving the reagents. rsc.orgnih.gov A typical coupling protocol involves dissolving the Fmoc-protected amino acid and HBTU in DMF, adding DIPEA, and then adding this mixture to the resin-bound peptide with its free N-terminal amine. peptide.comrsc.org The progress of the coupling reaction is often monitored by a qualitative ninhydrin (B49086) test (Kaiser test) to ensure completion. peptide.com
| Reagent | Function | Common Solvent |
| HBTU | Coupling reagent for peptide bond formation | DMF |
| DIPEA | Tertiary base to activate the coupling reagent | DMF |
| DMF | Solvent for reagents and for washing the resin | N/A |
Protecting Group Strategies for Glycine, Histidine, and Arginine Residues
The success of SPPS relies heavily on the effective protection of reactive amino acid side chains to prevent unwanted side reactions. core.ac.ukbiosynth.com
Glycine: As the simplest amino acid, glycine does not have a side chain and therefore does not require a side-chain protecting group. peptide.com
Histidine: The imidazole side chain of histidine is reactive and prone to racemization during coupling. peptide.comnih.gov To prevent this, a protecting group is necessary. The trityl (Trt) group is commonly used for the imidazole nitrogen in Fmoc-based SPPS. peptide.comnih.gov The Trt group is acid-labile and is removed during the final cleavage step with TFA. peptide.com
Arginine: The guanidinium group in the side chain of arginine is strongly basic and requires protection. In Fmoc chemistry, common protecting groups for arginine are the 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. peptide.comthermofisher.com The Pbf group is now widely recommended as it is more readily cleaved by TFA than Pmc or Mtr, especially in sequences containing multiple arginine residues. peptide.comthermofisher.com
| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc/tBu Strategy) | Cleavage Condition |
| Glycine | None | None | N/A |
| Histidine | Imidazole | Trityl (Trt) | Acid (TFA) |
| Arginine | Guanidinium | Pentamethyldihydrofuran-sulfonyl (Pbf) | Acid (TFA) |
Cleavage and Deprotection Protocols in SPPS
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups. sigmaaldrich.com This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com
During this process, reactive cationic species are generated from the cleavage of the protecting groups. These can modify sensitive amino acid residues like tryptophan, methionine, or cysteine. sigmaaldrich.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com A common and effective cleavage cocktail for most sequences, including those with arginine and histidine, is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.comnih.gov For instance, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient. sigmaaldrich.com
The general procedure involves:
Washing the peptidyl-resin with a solvent like dichloromethane (B109758) (DCM). thermofisher.com
Suspending the resin in the cleavage cocktail. peptide.com
Stirring the mixture at room temperature for a few hours. peptide.com
Filtering the resin and collecting the filtrate containing the peptide. peptide.com
Precipitating the crude peptide by adding cold diethyl ether. peptide.comcsic.es
Collecting the precipitated peptide by centrifugation or filtration. csic.es
Liquid-Phase Peptide Synthesis (LPPS) Considerations
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is one of the traditional methods for creating peptides. bachem.com In LPPS, the synthesis is carried out entirely in solution, with the peptide being built step-by-step using soluble tags to simplify purification after each step. bachem.comresearchgate.net
LPPS is generally well-suited for the synthesis of shorter peptides and can be more scalable and environmentally friendly due to reduced reagent and solvent usage compared to SPPS. bachem.com However, it can present challenges for longer peptides due to difficulties in ensuring complete reactions and removing byproducts. bachem.com For a short peptide like this compound, LPPS could be a viable and cost-effective method, particularly for large-scale production. google.com Recent advancements include electrochemical methods for amide bond formation, which avoid the use of traditional coupling reagents. nih.gov
Chemo-Enzymatic Peptide Synthesis (CEPS) for Peptide Fragment Ligation
Chemo-Enzymatic Peptide Synthesis (CEPS) is an emerging technology that utilizes enzymes to ligate peptide fragments together. qyaobio.comcnbiosynth.com This method offers several advantages over purely chemical synthesis, including high specificity, mild reaction conditions, and the ability to produce longer and more complex peptides with high purity. qyaobio.comcnbiosynth.com
In the context of GHR, CEPS would typically involve the chemical synthesis of smaller peptide fragments, which are then joined together enzymatically. For example, Gly-His could be synthesized chemically and then ligated to Arginine using a specific enzyme. Enzymes like trypsin, which specifically cleaves at the C-terminus of arginine and lysine residues, can also be used in reverse to catalyze peptide bond formation under specific conditions. nih.gov Other enzymes, such as subtilisin and engineered ligases like peptiligase or sortase A, are also employed for their ability to catalyze the formation of peptide bonds between fragments. qyaobio.comnih.govuva.nl CEPS is particularly advantageous for producing large quantities of peptides with high activity and conformation, making it a promising green alternative to traditional methods. qyaobio.comcnbiosynth.com
Native Chemical Ligation (NCL) Applications in this compound Research
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. nih.gov It facilitates the joining of two unprotected peptide fragments in an aqueous solution to form a native peptide bond at the ligation site. mdpi.com This method has become fundamental in protein chemistry, allowing for the construction of complex polypeptide chains that would be difficult to assemble using stepwise solid-phase peptide synthesis (SPPS) alone. mdpi.comnih.gov
The core mechanism of NCL involves a chemoselective reaction between two specific functional groups. nih.gov One peptide segment must possess a C-terminal thioester, while the other must have an N-terminal cysteine residue. nih.gov The process unfolds in two key steps:
Transthioesterification : The N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide fragment. This initial, reversible reaction forms a new thioester-linked intermediate. google.com
S-N Acyl Shift : The intermediate undergoes a rapid and spontaneous intramolecular rearrangement. The amide nitrogen of the cysteine attacks the thioester carbonyl, resulting in a stable, native amide bond at the ligation site. google.com
A significant advantage of NCL is its high specificity; the reaction occurs exclusively between the C-terminal thioester and an N-terminal cysteine, even in the presence of internal cysteine residues and other reactive side chains, eliminating the need for additional protecting groups. mdpi.com The reaction proceeds under mild conditions in an aqueous buffer at a near-neutral pH. nih.gov
While NCL is typically employed for proteins much larger than a tripeptide, its principles are highly relevant for the synthesis of complex analogues of this compound or for incorporating this tripeptide motif into a larger polypeptide chain. For instance, a synthetic strategy could involve one peptide fragment ending in Glycine-α-thioester and another beginning with Cysteine-Histidine-Arginine. Ligation would form a Glycyl-cysteinyl bond. A subsequent desulfurization step could then convert the cysteine to an alanine (B10760859), yielding a Glycyl-alanyl-histidyl-arginine sequence. mdpi.com This highlights NCL's utility in creating modified peptide backbones.
Table 1: Key Features of Native Chemical Ligation (NCL)
| Feature | Description |
| Reactants | An unprotected peptide with a C-terminal thioester and a second unprotected peptide with an N-terminal cysteine. nih.gov |
| Mechanism | A two-step process involving a chemoselective transthioesterification followed by a spontaneous S-N acyl shift. google.com |
| Bond Formed | A native peptide (amide) bond at the ligation site. nih.gov |
| Reaction Conditions | Aqueous solution, near-neutral pH, and mild temperatures. nih.gov |
| Key Advantage | High chemoselectivity allows for the ligation of unprotected peptide fragments, simplifying the synthesis of large proteins. mdpi.com |
| Primary Limitation | The classical method requires the presence of a cysteine residue at the N-terminus of one of the fragments. mdpi.com |
Emerging Synthesis Techniques (e.g., Molecular Hiving™)
As the demand for peptides grows, so does the need for innovative, cost-effective, and environmentally friendly manufacturing technologies. bachem.com Emerging techniques aim to address the scalability and environmental challenges posed by traditional methods like solid-phase peptide synthesis (SPPS). bachem.com
Molecular Hiving™
Molecular Hiving™ is a tag-assisted liquid-phase peptide synthesis (LPPS) technology that merges the advantages of liquid-phase synthesis with efficient, often aqueous-based, purification. bachem.comjitsubo.com Developed by Professor Kazuhiro Chiba, this technology utilizes a hydrophobic tag that is attached to the peptide. jitsubo.com This tag functions similarly to the resin in SPPS, but it allows the peptide intermediates to remain dissolved in the reaction mixture, creating a homogeneous reaction environment. jitsubo.com This approach avoids the scalability issues sometimes encountered in heterogeneous solid-phase systems. jitsubo.com
Table 2: Comparison of Synthesis Techniques
| Feature | Traditional SPPS | Molecular Hiving™ |
| Phase | Solid-phase (heterogeneous) | Liquid-phase (homogeneous) jitsubo.com |
| Support | Insoluble polymer resin scispace.com | Soluble hydrophobic tag jitsubo.com |
| Scalability | Can be challenging to scale up bachem.com | Designed for easy scale-up jitsubo.com |
| Purification | Filtration and washing of resin | Efficient, often aqueous-based, extraction bachem.com |
| Environmental Impact | High consumption of solvents and reagents bachem.com | Reduced solvent and hazardous reagent use bachem.com |
Other Emerging Methods
Other innovative techniques are also being developed to overcome specific challenges in peptide synthesis. For example, aqueous microwave-assisted SPPS has been shown to be effective for synthesizing histidine-containing peptides. nih.gov This method can significantly reduce the racemization of sensitive amino acids like histidine during the coupling reaction and uses water-based systems, further contributing to environmentally friendly synthesis. nih.gov Such specialized techniques are crucial for producing high-purity this compound and its analogues, where the stereochemical integrity of the histidine residue is critical.
Spectroscopic Analysis Techniques
Spectroscopy offers a powerful lens through which to view the conformational and electronic properties of this compound. By interacting with electromagnetic radiation, the molecule reveals key information about its secondary structure, the behavior of unpaired electrons in radical forms, and the nature of its chemical bonds.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a vital tool for examining the secondary structure of peptides and proteins in solution. This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.
CD spectra of peptides are typically analyzed in two regions: the far-UV region (below 250 nm) and the near-UV region (250-320 nm). The far-UV spectrum provides information on the regular secondary structure elements like alpha-helices and beta-sheets. For a short peptide like this compound, which is unlikely to form stable, classical secondary structures on its own, the CD spectrum is often characterized by features indicating a disordered or random coil conformation. However, the presence of a polyproline II (PPII) helix, a left-handed helical structure, can be identified by a weak positive band around 228 nm and a strong negative band near 203 nm. univr.it
The near-UV CD spectrum is sensitive to the environment of aromatic amino acid side chains and disulfide bonds, offering insights into the tertiary structure. univr.it In the case of this compound, the imidazole ring of the histidine residue is the primary chromophore in this region. The interaction of GHR with metal ions, such as copper (II), can induce specific conformations that are reflected in the visible CD spectrum. technoinfo.ru The d-d electronic transitions of the metal ion, which are often broad in absorption spectra, can be resolved into distinct positive or negative bands in the CD spectrum, providing detailed information about the coordination geometry of the metal-peptide complex. technoinfo.ruresearchgate.net For instance, copper (II) binding to histidine-containing peptides can result in characteristic CD signals, with the coordination geometry influencing the sign and intensity of the observed bands. technoinfo.ru
| CD Spectroscopy Application | Structural Information Obtained for this compound |
| Far-UV CD | Assessment of secondary structure, likely indicating a random coil or polyproline II-type conformation. |
| Near-UV/Visible CD | Probing the local environment of the histidine side chain and characterizing the coordination geometry upon metal ion binding. |
Electron Spin Resonance (ESR) Spectroscopy in Radical Studies
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound in its native state is diamagnetic and thus ESR-silent, it can be studied by this method if it is part of a system where a radical is generated, for instance, through gamma-irradiation or as part of a radical enzyme. researchgate.netacs.org
ESR spectroscopy provides detailed information about the electronic structure of the paramagnetic center and its interaction with nearby magnetic nuclei. The g-factor and hyperfine coupling constants are key parameters obtained from an ESR spectrum. The hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of neighboring nuclei, such as ¹H and ¹⁴N.
In studies of gamma-irradiated amino acids and peptides, ESR can identify the specific radical species formed. For example, radicals can be formed on the alpha-carbon of the glycine residue or on the side chains of histidine or arginine. researchgate.net The resulting ESR spectrum, with its characteristic pattern of lines and splittings, acts as a fingerprint for the radical's structure and environment. researchgate.net Furthermore, in the context of glycyl radical enzymes, where a glycyl radical is a key catalytic intermediate, ESR is instrumental in characterizing the radical and its environment within the protein's active site. acs.org Although direct ESR studies on isolated GHR radicals are not extensively documented, the principles derived from studies on related peptides and amino acids are applicable. researchgate.netnih.gov
| ESR Spectroscopy Parameter | Information Yielded for GHR Radicals |
| g-factor | Helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered). |
| Hyperfine Coupling Constants | Provides information on the delocalization of the unpaired electron and the geometry of the radical center by showing interactions with specific magnetic nuclei. |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The spectrum produced is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. researchgate.net
For this compound, FTIR spectroscopy can be used to identify the characteristic vibrational modes of its constituent parts. These include the amide I and amide II bands of the peptide backbone, which are sensitive to the peptide's secondary structure. The amide I band (around 1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration, while the amide II band (around 1500-1600 cm⁻¹) arises from the N-H bending and C-N stretching vibrations.
The various functional groups within the amino acid side chains also have distinct IR signatures. The imidazole ring of histidine and the guanidinium group of arginine have characteristic vibrations that can be identified in the FTIR spectrum. nih.gov For example, the stretching vibrations of the protonated amino group (NH₃⁺) and the carboxylate group (COO⁻) of the zwitterionic form of the peptide can be observed. researchgate.net Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), can be used to definitively assign specific vibrational bands to particular functional groups within the peptide. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group in this compound |
| Amide I (C=O stretch) | 1600-1700 | Peptide backbone |
| Amide II (N-H bend, C-N stretch) | 1500-1600 | Peptide backbone |
| NH₃⁺ stretch | ~3170 | N-terminus, Lysine side chain (if present) |
| COO⁻ stretch | ~1600 (asymmetric), ~1400 (symmetric) | C-terminus |
| Imidazole ring modes | Various | Histidine side chain |
| Guanidinium group modes | Various | Arginine side chain |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules. It involves ionizing the analyte and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Liquid Secondary-Ion Mass Spectrometry (LSI-MS) for Molecular Ion Characterization
Liquid Secondary-Ion Mass Spectrometry (LSI-MS) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like peptides. In LSI-MS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions (e.g., Cs⁺ or Ga⁺). This process causes the analyte molecules to be sputtered into the gas phase as intact protonated molecules [M+H]⁺.
For this compound, LSI-MS can be used to accurately determine its molecular weight. The monoisotopic mass of GHR is 368.1921 g/mol . nih.gov LSI-MS would be expected to show a prominent ion peak corresponding to this mass, confirming the identity of the peptide. The technique's soft nature minimizes fragmentation, making it ideal for obtaining clear molecular ion information.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for sequencing peptides and identifying post-translational modifications. osu.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of GHR) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions are then mass-analyzed to produce a product ion spectrum.
The fragmentation of peptides in MS/MS occurs primarily along the peptide backbone, leading to the formation of different types of fragment ions, most commonly b- and y-ions. nationalmaglab.org Cleavage of the peptide bond results in a b-ion if the charge is retained on the N-terminal fragment and a y-ion if the charge is retained on the C-terminal fragment.
The presence of a basic residue like arginine at the C-terminus can influence the fragmentation pattern. Due to its high gas-phase basicity, arginine tends to sequester the proton, which can sometimes lead to less extensive fragmentation in singly charged precursor ions. osu.edu However, in doubly charged precursor ions, a richer fragmentation pattern is often observed. osu.edu The fragmentation of this compound would be expected to produce a series of b- and y-ions that allow for the confirmation of its amino acid sequence. For example, the cleavage between Glycine and Histidine would produce b₁ and y₂ ions, while cleavage between Histidine and Arginine would yield b₂ and y₁ ions. The precise masses of these fragments can be calculated and compared to the experimental spectrum to verify the peptide's sequence.
| Fragment Ion | Theoretical m/z (singly charged) | Corresponding Cleavage |
| b₁ | 58.04 | After Glycine |
| y₁ | 175.12 | Before Arginine |
| b₂ | 195.09 | After Histidine |
| y₂ | 311.18 | Before Histidine |
Chromatographic Separations and Quantification
Chromatographic techniques are fundamental for isolating and quantifying this compound from complex mixtures, assessing its purity, and analyzing its components.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of peptides like GHR. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. hplc.eu
For peptide analysis, the selection of the stationary phase is critical. While typical alkyl phases are a starting point, alternative phases with different properties may be necessary to achieve desired selectivity. phenomenex.com The separation of peptides is based on the "hydrophobic foot" of the polypeptide, which is influenced by the amino acid sequence and conformation. lcms.cz Columns with high-purity silica (B1680970) are preferred to ensure good peak shape and resolution. hplc.eu
The mobile phase composition, particularly the gradient and pH, significantly impacts retention time and selectivity. phenomenex.com A shallow gradient, with a gradual increase in the organic solvent (typically acetonitrile), is often used for peptide separations. phenomenex.com The pH of the mobile phase affects the physicochemical properties of the peptide, influencing its retention. phenomenex.com Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape and has minimal UV interference at detection wavelengths above 200 nm. lcms.cz
A stability-indicating RP-HPLC method has been developed to quantify GHR, which is crucial for assessing its stability under various stress conditions. nih.gov For the quantification of the constituent amino acids of GHR, such as arginine, histidine, and lysine (as a related basic amino acid), HPLC methods have been established. These often involve pre-column derivatization to enhance detection by UV or fluorescence detectors. nih.govgoogle.com For instance, arginine can be derivatized with naphthalenedicarboxaldehyde and cyanide for UV detection. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for analyzing underivatized basic amino acids like arginine and histidine. jocpr.com
Table 1: HPLC Parameters for Analysis of Related Amino Acids
| Analyte | Column Type | Mobile Phase | Detection | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|---|
| Arginine, Histidine, Lysine | HILIC | Isocratic: 50 mM Potassium dihydrogen phosphate (B84403) and Acetonitrile (70:30) | Not specified | Arginine: 0.22 µg/mL, Histidine: 0.14 µg/mL, Lysine: 6.7 µg/mL | jocpr.com |
| Arginine | Not specified | Pre-column derivatization with naphthalenedicarboxaldehyde and cyanide | UV | Not specified | nih.gov |
| Arginine, Histidine, Lysine | Amino chromatographic column | Diammonium hydrogen phosphate and Acetonitrile (1:1) | 205 nm | Not specified | google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. americanpeptidesociety.org However, peptides and their constituent amino acids are generally non-volatile, necessitating a derivatization step to increase their volatility for GC-MS analysis. americanpeptidesociety.orgnih.gov This requirement makes GC-MS less direct for peptide analysis compared to HPLC. americanpeptidesociety.org
Derivatization typically involves converting the polar functional groups of the amino acids into less polar, more volatile derivatives. Common derivatization procedures include esterification followed by acylation. nih.gov For example, amino acids can be converted to their methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.gov This two-step process often involves reacting the sample with an acidic alcohol (e.g., 2 M HCl in methanol) and then with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.govnih.gov
GC-MS can be used to analyze the amino acid composition of a peptide after hydrolysis. The resulting amino acids are then derivatized and subjected to GC-MS analysis. acs.org The mass spectrometer provides detailed structural information, allowing for the identification and quantification of the individual amino acids. americanpeptidesociety.org The use of stable isotope-labeled internal standards can improve the accuracy and precision of quantification. acs.org
While GC-MS is valuable for analyzing amino acid derivatives and small, derivatized peptides, it has limitations for larger or more complex peptides due to the derivatization requirement. americanpeptidesociety.org
Table 2: GC-MS Derivatization and Analysis Parameters
| Analyte Type | Derivatization Reagents | Derivatives Formed | Detection Mode | Reference |
|---|---|---|---|---|
| Amino Acids | Propyl chloroformate | Propyl chloroformate derivatives | Quadrupole MS | d-nb.info |
| Amino Acids | 2 M HCl in methanol, then Pentafluoropropionic anhydride (PFPA) | Methyl ester-pentafluoropropionyl (Me-PFP) derivatives | Negative-ion chemical ionization (NICI) | nih.gov |
| γ-Glutamyl Peptides | 2 M HCl in methanol, then PFPA | Pyroglutamate methyl ester-PFP derivatives | Electron Capture Negative Ionization (ECNICI) | nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become a preferred method for the targeted quantification of peptides and proteins in complex biological samples. acs.org This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.commdpi.com For peptides, which are polar molecules, electrospray ionization (ESI) in the positive ion mode is commonly used as they readily protonate. mdpi.com
Targeted analysis using LC-MS/MS often employs selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored. thno.org This provides a high degree of specificity, minimizing interference from matrix components. acs.org The development of an LC-MS/MS method involves optimizing several parameters, including chromatographic conditions (column, mobile phase), mass spectrometer settings (e.g., electrospray voltage, source temperature), and SRM transitions. thno.orgmdpi.com
For the quantification of peptides, a signature peptide, obtained after enzymatic digestion of a larger protein, can be used as a surrogate. acs.org However, for a small peptide like GHR, direct analysis without digestion is feasible. The use of stable-isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.gov
LC-MS/MS methods have been developed for the simultaneous analysis of various peptides and amino acids in biological matrices, demonstrating the platform's versatility. mdpi.comnih.gov These methods often achieve low limits of quantification, in the ng/mL to pg/mL range, making them suitable for trace-level analysis. mdpi.comresearchgate.net
Table 3: LC-MS/MS Method Parameters for Peptide and Amino Acid Analysis
| Analyte(s) | Sample Preparation | LC Column | Ionization Mode | Key Findings | Reference |
|---|---|---|---|---|---|
| Growth Hormone-Releasing Peptides (GHRPs) | Not specified | Not specified | Not specified | Validated for selectivity, linearity, matrix effects, recovery, and precision. LOQs 0.05-1 ng/mL. | researchgate.net |
| Insulin, Cortisol, GLP-1, Ghrelin, Osteocalcin | Liquid-liquid extraction | Not specified | Not specified | Specific, highly sensitive (LOQ in ng/mL and pg/mL), accurate, and precise. | mdpi.com |
| Human Growth Hormone (GH1) | Immunocapture and tryptic digestion | Not specified | Not specified | Quantified GH1 isoform without interference in the 0.5 to 50 ng/mL range. | nih.gov |
| Amino Acids in Seminal Plasma | Not specified | Not specified | Not specified | Identified 17 significantly different amino acids between study groups. | nih.gov |
pH-Metric Studies for Protonation and Complexation Equilibria
pH-metric titration, or potentiometry, is a fundamental technique used to determine the protonation constants (pKa values) of ionizable groups in a molecule and to study the stability of metal-ligand complexes. researchgate.netresearchgate.net For a peptide like this compound, which contains multiple ionizable groups (the N-terminal amino group, the imidazole ring of histidine, the guanidinium group of arginine, and the C-terminal carboxyl group), pH-metric studies provide crucial information about its charge state at different pH values.
The protonation constants are determined by titrating a solution of the peptide with a standard acid or base and monitoring the pH. researchgate.net The resulting titration curve is then analyzed using computer programs that employ non-linear least-squares methods to calculate the pKa values. researchgate.net The pKa of the histidine imidazole side chain is particularly important as it is around the physiological pH of 7.4, meaning small changes in pH can alter its protonation state and, consequently, the peptide's properties. youtube.comnih.gov The arginine side chain, with a pKa around 12.5, is protonated over a wide pH range. youtube.com
pH-metric studies are also essential for investigating the formation and stability of metal-peptide complexes. uct.ac.zamdpi.com By titrating a solution containing both the peptide and a metal ion, the stability constants of the formed complexes can be determined. researchgate.netasianpubs.org These studies reveal the stoichiometry of the complexes (e.g., 1:1, 1:2 metal-to-ligand ratio) and their stability at different pH values. researchgate.net This information is vital for understanding the potential interactions of GHR with metal ions in biological systems.
Table 4: Protonation Constants (pKa) of Relevant Amino Acid Side Chains
| Amino Acid | Ionizable Group | Approximate pKa | Reference |
|---|---|---|---|
| Histidine | Imidazole ring | ~6.0 - 6.5 | nih.gov |
| Arginine | Guanidinium group | ~12.5 | youtube.com |
| Lysine | ε-amino group | ~10.5 | youtube.com |
Molecular Interactions of Glycyl Histidyl Arginine
Metal Ion Coordination Chemistry
The tripeptide Glycyl-histidyl-arginine (GHR) exhibits complex interactions with various metal ions, a characteristic largely influenced by its constituent amino acids: glycine (B1666218), histidine, and arginine. The imidazole (B134444) ring of histidine and the guanidinium (B1211019) group of arginine, in particular, provide key binding sites for metal coordination.
Binding Studies with Transition Metal Ions (e.g., Copper(II), Nickel(II))
The coordination of transition metal ions like Copper(II) (Cu(II)) and Nickel(II) (Ni(II)) with peptides containing histidine and glycine residues has been a subject of extensive research. These studies often utilize potentiometric and spectroscopic methods, such as UV-Vis, circular dichroism, and electron paramagnetic resonance, to identify and characterize the metal-peptide complexes formed in solution. nih.gov
For peptides containing a single histidine, Cu(II) coordination typically starts at the imidazole nitrogen of the histidine residue as the pH increases. Subsequently, deprotonated amide nitrogens from the peptide backbone progressively become involved in the coordination. nih.gov The N-terminal amine group and amide nitrogens are primary anchoring sites for both Cu(II) and Ni(II) ions. mdpi.com
In the case of Ni(II) complexes with peptides containing an X-Y-Histidine sequence, a square-planar complex can form, involving the imidazole nitrogen (NIm), two deprotonated amide nitrogens (2N−), and the N-terminal amine group (NH2), creating a {NIm, 2N−, NH2} coordination environment. nih.gov Even in peptides with multiple histidine residues, only one may be directly involved in metal coordination, while others experience electrostatic changes due to the conformational shifts upon metal binding. nih.gov Studies on Ni(II) complexes with L-arginine have shown that the ligand can coordinate as either a zwitterion or an anion, typically resulting in a six-coordinate NiN2O4 moiety. at.ua
The interaction of Cu(II) with the related tripeptide Glycyl-L-histidyl-L-lysine has been shown to form multiple complex species in solution. nih.gov The stability of these complexes is significantly enhanced by the presence of the ε-amino group of lysine (B10760008), demonstrating the influence of neighboring residues on metal binding. nih.gov This tripeptide can effectively compete with albumin for Cu(II) binding at physiological pH. nih.gov
Table 1: Coordination characteristics of transition metal ions with related peptides.
| Metal Ion | Peptide/Residue | Key Binding Sites | Coordination Geometry | Reference |
|---|---|---|---|---|
| Copper(II) | Histidine-containing peptides | Imidazole nitrogen, deprotonated amide nitrogens | Square-planar (typical) | nih.govmdpi.com |
| Nickel(II) | X-Y-Histidine peptides | N-terminal NH2, Imidazole N, 2 deprotonated amide N | Square-planar {NIm, 2N−, NH2} | nih.gov |
| Nickel(II) | L-Arginine | α-amino and carboxylato groups | Six-coordinate NiN2O4 | at.ua |
| Copper(II) | Glycyl-L-histidyl-L-lysine | Imidazole N, amide N, ε-amino group of Lysine | Multiple species formed | nih.gov |
Interactions with Alkali Metal Ions in Solution and Gas Phase
The interaction of this compound and related peptides with alkali metal ions such as Lithium (Li+), Sodium (Na+), and Potassium (K+) has been investigated in both the gas phase and solution.
In the gas phase, mass spectrometry studies have shown that peptides containing histidyl-glycyl repeats can form mono-, bi-, and trimetallated species with alkali metal ions (Li+, Na+, K+). nih.gov The imidazole ring of histidine plays a significant role in promoting interaction with these metals. nih.gov For this compound-proline, collision-induced dissociation (CID) spectra of its Na+ complex suggest a competitive interaction of the Na+ ion with the basic residues, histidine and arginine. tamu.edu The Na+ ion interacts strongly with the imidazole ring nitrogen and the amide bond nitrogen. tamu.edutamu.edu
The structure of alkali metal ion complexes with arginine in the gas phase is dependent on the size of the metal ion. nih.gov Complexes with smaller ions like Li+ and Na+ tend to favor a charge-solvated structure where the metal ion interacts with the neutral amino acid. nih.govdss.go.th In contrast, larger ions like K+ and Cesium (Cs+) can stabilize a salt-bridge structure, where arginine exists as a zwitterion (protonated side chain, deprotonated C-terminus). nih.govdss.go.th This is because the formation of a zwitterion from the neutral form is endothermic, but the interaction with a counterion can stabilize it. dss.go.th
In solution, the presence of alkali metal ions like Na+ and K+ can influence the mass spectra of peptides. spectroscopyonline.com Even trace amounts of these ions can lead to the formation of adducts with the peptide molecule, such as [M+H+Na]2+. spectroscopyonline.com
Table 2: Gas-phase interactions of GHR-related peptides with alkali metal ions.
| Peptide/Amino Acid | Metal Ion(s) | Observed Species/Structure | Key Findings | Reference |
|---|---|---|---|---|
| Histidyl-glycyl peptides | Li+, Na+, K+ | Mono-, bi-, and trimetallated species | Imidazole ring promotes metal interaction. | nih.gov |
| Glycyl-histidyl-arginyl-proline | Na+ | [M+Na]+ | Competitive interaction of Na+ with His and Arg residues. | tamu.edu |
| Arginine | Li+, Na+ | Charge-solvated structure | Smaller ions favor interaction with neutral arginine. | nih.govdss.go.th |
| Arginine | K+, Cs+ | Salt-bridge structure | Larger ions stabilize the zwitterionic form of arginine. | nih.govdss.go.th |
Ligand Field Effects and Coordination Environment Analysis
The coordination environment around a metal ion in a peptide complex gives rise to specific electronic and spectral properties, known as ligand field effects. These are analyzed using techniques like visible absorption spectrophotometry and circular dichroism.
For Ni(II) complexes with L-arginine, visible reflectance spectra are used to elucidate the bonding sites, which typically suggest a NiN2O4 coordination environment with pseudo-octahedral geometry. at.ua The deviation from perfect octahedral symmetry in these polymeric structures is reflected in their magnetic moments. at.ua
In Cu(II) complexes with peptides, the coordination geometry can be square-pyramidal or distorted square-pyramidal. at.uaresearchgate.net For instance, a ternary complex of Cu(II) with L-arginine and 1,10-phenanthroline (B135089) exhibits a square-pyramidal geometry with a N,O-donor L-arginine and a N,N-donor phenanthroline in the basal plane. at.ua The electronic spectra of such complexes show a metal-centered d-d band, the position of which is sensitive to the ligand field. at.ua
Spectroscopic studies of Cu(II) complexes with tetrapeptides containing a single histidine residue show that the coordination environment changes with pH. nih.gov At neutral or alkaline pH, the dominant species often involves coordination with the imidazole nitrogen and three deprotonated amide nitrogens, creating a specific ligand field that can be characterized by its UV-Vis and circular dichroism spectra. nih.gov
Peptide-Protein Interaction Mechanisms
This compound (GHR) is a peptide sequence that plays a significant role in specific protein-protein interactions, most notably in the process of blood coagulation.
Modulation of Protein Aggregation Processes
The aggregation of proteins is a hallmark of several neurodegenerative diseases. nih.govfluidic.com Arginine and arginine-rich peptides have been investigated for their ability to modulate these aggregation processes. frontiersin.orgnih.gov
Arginine is known to act as a "chemical chaperone," suppressing the aggregation of various proteins. frontiersin.orgresearchgate.net It is proposed that arginine forms molecular clusters in solution that can present a hydrophobic surface. plos.org These clusters can interact with the exposed hydrophobic surfaces of unfolded or misfolded proteins, thereby preventing protein-protein aggregation. plos.org This mechanism is thought to be responsible for arginine's ability to increase the solubility of peptides like the Alzheimer's amyloid-beta (Aβ) peptide and decrease its aggregation. plos.org
Specifically concerning peptides related to GHR, the tripeptide Glycyl-L-histidyl-L-lysine (GHK) has been shown to prevent copper- and zinc-induced aggregation of bovine serum albumin. nih.gov It can also reverse this aggregation by resolubilizing the protein. nih.gov This suggests that peptides containing histidine and a basic residue (like lysine or arginine) can play a protective role against metal-induced protein aggregation.
In the context of Parkinson's disease, the aggregation of α-synuclein is a key pathological event. nih.govmichaeljfox.org Studies have shown that cationic arginine-rich peptides can reduce the intracellular aggregation of α-synuclein and inhibit the uptake of α-synuclein seeds by neurons. mdpi.com The positively charged arginine residues are thought to interact with negatively charged moieties on the protein aggregates, neutralizing them and preventing further misfolding. mdpi.com The histidine residue in α-synuclein (His-50) also plays a protective role against aggregation at physiological pH, likely due to its partial positive charge. nih.gov
Table 4: Modulation of protein aggregation by arginine and related peptides.
| Modulator | Target Protein | Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Arginine | General unfolded proteins, Amyloid-beta | Suppression of aggregation, increased solubility | Formation of arginine clusters that mask hydrophobic surfaces. | frontiersin.orgresearchgate.netplos.org |
| Glycyl-L-histidyl-L-lysine (GHK) | Bovine Serum Albumin (metal-induced) | Prevention and reversal of aggregation | Binds to metal ions (Cu, Zn) and resolubilizes protein. | nih.gov |
| Cationic Arginine-Rich Peptides | α-Synuclein | Reduction of intracellular aggregation and uptake | Electrostatic interaction with negatively charged aggregates. | mdpi.com |
| Histidine (within α-synuclein) | α-Synuclein | Inhibition of aggregation | Partial positive charge at physiological pH provides protection. | nih.gov |
Peptide-Membrane Interactions
The interaction of peptides with cell membranes is a critical determinant of their biological activity. For a small, cationic peptide like this compound, these interactions are expected to be primarily governed by the physicochemical properties of its amino acid side chains. The presence of the strongly basic arginine residue suggests that GHA would be classified as a cationic peptide, with the potential to engage in significant interactions with the negatively charged components of biological membranes. semanticscholar.org
The initial and most significant interaction between GHA and a biological membrane is predicted to be electrostatic. The arginine residue's guanidinium group is positively charged at physiological pH, giving the entire peptide a net positive charge. semanticscholar.org Biological membranes, particularly those of bacteria or the inner leaflet of mammalian plasma membranes, are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS). nih.gov
This charge difference would drive a strong electrostatic attraction between the positively charged GHA and the negatively charged lipid headgroups. nih.govuni-saarland.de The arginine residue is known to be a key player in mediating such interactions. Studies on various arginine-containing peptides and proteins consistently show that the guanidinium group binds effectively to the phosphate (B84403) groups of phospholipids. semanticscholar.orgglpbio.com This initial electrostatic binding is a crucial step that concentrates the peptide at the membrane surface, preceding further interactions. uni-saarland.de The histidine residue, which can also be protonated and carry a positive charge depending on the local pH, could further contribute to this electrostatic attraction. nih.gov
Table 1: Predicted Electrostatic Contributions of GHA Residues
| Amino Acid | Side Chain Group | Charge at Physiological pH | Predicted Interaction with Anionic Lipid Headgroups |
|---|---|---|---|
| Glycine | H | Neutral | Minimal direct electrostatic interaction. |
| Histidine | Imidazole | Partially Positive / Neutral | Moderate electrostatic attraction, pH-dependent. nih.gov |
| Arginine | Guanidinium | Positive | Strong electrostatic attraction to phosphate groups. semanticscholar.org |
Following the initial electrostatic attraction, more specific and stabilizing interactions such as hydrogen bonding and salt bridge formation are expected to occur. A salt bridge is a combination of two non-covalent interactions: an ionic bond and a hydrogen bond. wiley.com In proteins and peptides, they typically form between a positively charged amino acid like arginine or lysine and a negatively charged one like aspartic or glutamic acid. ijirss.com In the context of a peptide-membrane interface, a salt bridge can form between the charged peptide residue and the oppositely charged lipid headgroup.
The guanidinium group of arginine is an exceptional hydrogen bond donor, capable of forming multiple, bidentate hydrogen bonds. glpbio.com This allows it to form a highly stable complex with the phosphate moieties of phospholipids. glpbio.com This interaction is considered more stable than the corresponding interaction involving lysine and is often cited as a reason for the superior membrane-permeating ability of arginine-rich peptides. The formation of these hydrogen bonds and salt bridges would anchor the GHA peptide firmly to the membrane surface. wiley.comijirss.com
The histidine residue's imidazole group can also act as both a hydrogen bond donor and acceptor, further contributing to the network of interactions stabilizing the peptide on the lipid bilayer. semanticscholar.org
Table 2: Predicted Bonding Interactions of GHA with Phospholipid Headgroups
| Interaction Type | GHA Residue(s) Involved | Lipid Group(s) Involved | Description |
|---|---|---|---|
| Electrostatic Attraction | Arginine, Histidine | Phosphate, Carboxylate | Initial, long-range attraction between opposite charges. semanticscholar.org |
| Hydrogen Bonding | Arginine, Histidine | Phosphate, Glycerol Backbone | Formation of multiple hydrogen bonds, particularly by the arginine guanidinium group. glpbio.comsemanticscholar.org |
| Salt Bridge | Arginine | Phosphate | A strong, specific interaction combining ionic and hydrogen bonding. wiley.com |
The strong binding of cationic peptides, particularly those rich in arginine, can induce significant physical changes in the lipid bilayer, affecting both its curvature and permeability. The insertion of the arginine side chain into the interfacial region of the membrane, a process sometimes called "snorkeling," pulls polar lipid headgroups down with it. nih.gov This perturbation disrupts the normal packing of the lipids and can lead to local membrane thinning and the induction of negative membrane curvature.
If a sufficient concentration of GHA were to accumulate on a membrane surface, these localized disruptions could coalesce, potentially leading to the formation of transient pores or channels. This pore formation is a proposed mechanism by which arginine-rich cell-penetrating peptides can cross the membrane and enter the cell. The increased permeability would allow not only the peptide itself but also other molecules like ions and water to pass through the normally impermeable bilayer.
While the small size of the GHA tripeptide might limit its ability to span the membrane and form stable pores on its own, its binding is still predicted to increase membrane fluidity and permeability to some extent. Studies on the related peptide GHK (Gly-His-Lys) have shown that modifications to enhance membrane interaction, such as conjugation with arginine oligomers, significantly increase its permeability across skin models, highlighting the potent effect of arginine on membrane translocation. It is therefore reasonable to predict that the arginine residue in GHA would confer some degree of membrane-perturbing and permeability-enhancing properties to the peptide.
Structure Activity Relationship Sar Studies and Peptide Design Principles
Impact of Amino Acid Substitutions on Peptide Function
The biological function of a peptide is intricately linked to its amino acid sequence. Altering this sequence, even by a single amino acid, can have profound effects on its structure, and consequently, its activity. wikipedia.org Such substitutions can be classified as either conservative or radical. A conservative replacement involves substituting an amino acid with one that has similar physicochemical properties, which is less likely to disrupt protein function. wikipedia.org Conversely, a radical replacement, the substitution with an amino acid possessing different properties, is more prone to altering the peptide's structure and function. wikipedia.org
Furthermore, combining beneficial substitutions can lead to synergistic effects. In the same study, a double-substituted analogue of OSIP108 demonstrated an eight-fold increase in antibiofilm activity, showcasing the potential of rational peptide design based on SAR data. nih.gov These principles of amino acid substitution are broadly applicable and have been used to enhance various properties of peptides, including their antimicrobial and hemolytic activities. nih.gov
The following table summarizes the impact of amino acid substitutions in a study on the decapeptide OSIP108:
| Original Peptide/Analogue | Amino Acid Substitution | Observed Effect on Antifungal Activity |
| OSIP108 | - | Native activity |
| OSIP108 Analogue | Introduction of R, H, or K | Up to 5-fold increase |
| OSIP108 Analogue | Replacement of R9 | Complete abolishment |
| OSIP108 Analogue | Double substitution (Q6R/G7K) | 8-fold increase |
Role of Specific Residues (Glycine, Histidine, Arginine) in Activity
Glycine (B1666218) (Gly): As the simplest amino acid with a hydrogen atom for its side chain, glycine provides significant conformational flexibility to the peptide backbone. nih.gov This flexibility can be crucial for allowing the peptide to adopt the optimal conformation for binding to its target. In studies of various peptides, the presence of glycine has been shown to be important for activity. For example, in a series of tri- and tetrapeptides, a glycine residue at the C-1 or C-2 position was found to be important for larval settlement induction in marine invertebrates. biologists.com The high flexibility endowed by glycine can, however, also be a liability, as it can increase the susceptibility of the peptide to proteolytic degradation.
Histidine (His): The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. mdpi.com This property is critical for its role in many enzymatic reactions and protein-ligand interactions. Histidine's ability to coordinate with metal ions is also a key feature. plos.org In the context of antimicrobial peptides, histidine residues are often considered endosomolytic, meaning they can facilitate the escape of the peptide from the endosome into the cytoplasm, a crucial step for reaching intracellular targets. mdpi.com
Arginine (Arg): The guanidinium (B1211019) group on the side chain of arginine is positively charged at physiological pH, making it a key residue for electrostatic interactions with negatively charged molecules, such as the phosphate (B84403) groups on cell membranes. nih.gov This interaction is often the initial step in the mechanism of action for many antimicrobial and cell-penetrating peptides. nih.gov The planar and rigid nature of the guanidinium group, along with its ability to form multiple hydrogen bonds, contributes to the high affinity and specificity of arginine-mediated interactions. nih.gov Studies have consistently shown that replacing arginine with other amino acids, even the similarly charged lysine (B10760008), can lead to a significant reduction in biological activity, highlighting the unique contribution of the guanidinium group. nih.gov
Design of Synthetic Analogues for Enhanced or Modified Biological Activity
The knowledge gained from SAR studies provides a rational basis for the design of synthetic peptide analogues with improved characteristics. The primary goals of such design often include enhancing biological activity, increasing stability against proteolytic degradation, and improving bioavailability. acs.orgrsc.org
One common strategy is the substitution of natural L-amino acids with their D-enantiomers. acs.org This modification can render the peptide resistant to proteases, which are typically specific for L-amino acids, thereby increasing its half-life in biological systems. acs.org Another approach involves the incorporation of non-natural or modified amino acids. rsc.org For example, derivatives of arginine, such as homoarginine or citrulline, can be used to fine-tune the charge and hydrogen bonding capacity of the peptide. rsc.org
The following table presents examples of design strategies for synthetic peptide analogues:
| Design Strategy | Modification | Potential Advantage |
| Enantiomeric Substitution | Replacement of L-amino acids with D-amino acids | Increased proteolytic stability acs.org |
| Non-natural Amino Acid Incorporation | Use of arginine derivatives (e.g., homoarginine, citrulline) | Modified charge and hydrogen bonding rsc.org |
| Peptidomimetics | Inclusion of non-peptidic structural elements | Improved pharmacokinetic properties lifetein.com |
| Sequence Truncation/Elongation | Varying the number of amino acid residues | Optimization of activity biologists.com |
Conformational Dynamics and Their Correlation with Biological Function
The biological function of a peptide is not solely determined by its static three-dimensional structure but is also intimately linked to its conformational dynamics—the range of shapes it can adopt in solution. dokumen.pub These dynamic motions, which occur on timescales from picoseconds to seconds, are essential for processes such as ligand binding, enzyme catalysis, and signal transduction. nih.gov
The intracellular environment, with its high concentration of macromolecules and small molecules, can significantly influence the conformational dynamics of a peptide through weak, non-specific interactions. nih.gov These interactions can alter the energy landscape of the peptide, favoring certain conformations over others and thereby modulating its biological activity. nih.gov
For a small and flexible peptide like Glycyl-histidyl-arginine, conformational dynamics are particularly important. The inherent flexibility of the glycine residue allows the peptide to explore a wide conformational space. The specific conformations that are populated and the transitions between them are influenced by the surrounding environment and can be critical for the peptide's ability to interact with its biological target. Understanding these dynamics is crucial for a complete picture of the peptide's structure-function relationship and for the rational design of analogues with tailored dynamic properties.
Peptide Modification Strategies and Their Functional Implications
Post-Translational Modifications and Synthetic Analogues
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis. wikipedia.org While GHR is a small peptide, the principles of PTMs that apply to its constituent amino acids in larger proteins can be explored through synthetic chemistry to create analogues with altered properties. wikipedia.org
Phosphorylation of Histidine and Arginine Residues
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is a common PTM that regulates protein function. wikipedia.orgrsc.org While serine, threonine, and tyrosine are the most commonly phosphorylated amino acids, histidine and arginine can also undergo this modification. frontiersin.org
Histidine phosphorylation can occur on either of the two nitrogen atoms in the imidazole (B134444) ring, and it is known to be chemically labile, particularly in acidic conditions. rsc.orgfrontiersin.org The phosphorylation of histidine residues can be a key element in cellular signaling pathways. frontiersin.org
Arginine phosphorylation is a more recently discovered PTM that plays a role in bacterial stress responses and has been identified in human cells. frontiersin.orgresearchgate.net The resulting phosphoramidate (B1195095) bond is also unstable. researchgate.net To overcome this instability for research purposes, such as antibody production, stable, non-hydrolyzable analogues of phosphoarginine have been synthesized where the N-P bond is replaced by a more stable C-P bond. researchgate.net The phosphorylation of arginine-glycine rich regions in proteins can be influenced by other nearby PTMs, suggesting a complex regulatory interplay. nih.gov For GHR, the phosphorylation of its histidine or arginine residues could theoretically alter its electrostatic potential and its ability to interact with binding partners or chelate metal ions.
Other Covalent Modifications
A variety of other covalent modifications can be synthetically applied to peptides like GHR to create analogues with enhanced properties. These modifications can involve the peptide backbone or the amino acid side chains and are often aimed at increasing proteolytic stability. rsc.org
One example of a synthetic analogue of a peptide related to GHR is Glycyl-L-histidyl-L-arginyl-L-proline . This tetrapeptide, which extends the GHR sequence with a proline residue, has been studied for its weak binding to fibrinogen, suggesting that even small additions to the GHR sequence can alter its biological interaction profile. nih.govsigmaaldrich.compnas.org
Other potential modifications include:
Amidation of the C-terminus: This is a common modification that can increase resistance to carboxypeptidases. wikipedia.org
Acetylation of the N-terminus: This modification can protect against degradation by aminopeptidases.
Substitution with non-canonical amino acids: Incorporating D-amino acids or other non-natural amino acids can render peptide bonds unrecognizable by proteases, thereby increasing the peptide's half-life in biological systems. rsc.orgacs.org For instance, replacing L-amino acids with their D-enantiomers is a strategy used to enhance the stability of antimicrobial peptides while aiming to preserve their biological activity. acs.org
Conjugation for Targeted Research Applications
Conjugating GHR to larger molecules is a strategy to improve its stability, modulate its interactions, and facilitate its delivery to specific cellular or tissue targets for research purposes.
Hydrophobic Moiety Attachment for Stability and Interaction Modulation
The attachment of hydrophobic groups, such as fatty acids (a process known as lipidation), to a peptide can significantly alter its physicochemical properties. mdpi.com This modification generally increases the peptide's hydrophobicity, which can enhance its interaction with and passage across cellular membranes. mdpi.comnih.govnih.gov For hydrophilic peptides, this strategy can improve their bioavailability for research applications.
For example, the attachment of a palmitoyl (B13399708) group to the N-terminus of the related tripeptide Glycyl-histidyl-lysine (GHK) has been shown to slightly increase its skin permeability. ijirss.com Similarly, conjugating peptides to oleyl groups has been explored as a method to improve the delivery of siRNA, with the lipid component facilitating the formation of nanocomplexes that can interact with and be internalized by cells. nih.gov The modification of a peptide's hydrophobic face can influence its self-assembly into larger structures like nanofibers and hydrogels. nih.govacs.org
| Modification Type | Attached Moiety | Potential Effects on GHR | Research Rationale |
| Lipidation | Palmitoyl group | Increased hydrophobicity, enhanced membrane interaction. | To improve cellular uptake and stability for in vitro studies. |
| Lipidation | Oleyl group | Formation of self-assembling nanocomplexes, improved delivery vehicle properties. | To create carriers for other molecules or study membrane disruption. |
| Aromatic substitution | Cholesterol | Significantly increased hydrophobicity, potential for altered secondary structure. | To anchor the peptide to lipid bilayers for interaction studies. |
Cell-Penetrating Peptide (CPP) Conjugation for Cellular Delivery Studies
Cell-penetrating peptides are short peptides that can traverse cellular membranes and are often used as vectors to transport various molecular cargoes, including other peptides, into cells. rsc.orgnih.gov A common feature of many CPPs is a high content of cationic amino acids, particularly arginine. plos.org
The conjugation of a bioactive peptide to a CPP can dramatically enhance its cellular uptake. nih.gov For instance, studies on the GHK peptide have shown that conjugating it with an oligoarginine sequence (a short chain of arginine residues) significantly improves its penetration into cells. ijirss.comnih.gov The number of arginine residues can be optimized; for example, a tetra-arginine (R4) sequence was found to be highly effective for enhancing the delivery of palmitoylated GHK. ijirss.com The mechanism of uptake for these arginine-rich CPPs often involves interaction with negatively charged proteoglycans on the cell surface. plos.org
| CPP Example | Sequence | Rationale for GHR Conjugation |
| Oligoarginine | RRRR (R4) | To significantly enhance the cellular uptake of GHR for intracellular target investigation. ijirss.comnih.gov |
| TAT peptide fragment | e.g., RKKRRQRRR | To utilize a well-established and potent CPP for efficient delivery of GHR into a wide range of cell types. rsc.org |
| (R/W)9 | RRWWRRWRR | To combine the membrane-translocating properties of arginine with the membrane-inserting capabilities of tryptophan for improved delivery. plos.org |
Effects of Modifications on Enzymatic Stability and Degradation Resistance
A major challenge in the use of peptides in biological systems is their rapid degradation by proteases. nih.gov The modification strategies discussed above often have the secondary, but crucial, benefit of increasing the peptide's resistance to enzymatic breakdown.
Peptides incorporating proline residues, such as the GHR analogue Gly-Pro-Arg-Pro, exhibit a natural stability due to their inherent resistance to many proteases. nih.govsigmaaldrich.compnas.org Other strategies to enhance stability include:
Cyclization: Linking the N- and C-termini of a peptide (head-to-tail cyclization) or using side-chain to side-chain or side-chain to terminus linkages can make the peptide less accessible to exopeptidases and constrain its conformation, which can also reduce degradation by endopeptidases. rsc.org
Incorporation of D-amino acids: As mentioned, replacing L-amino acids with their D-isomers at sites of proteolytic cleavage can effectively block enzyme action. rsc.orgacs.org
Chemical modification of the peptide bond: Introducing alterations to the amide bond itself can prevent protease recognition. rsc.org
Lipidation: The attachment of bulky hydrophobic moieties like oleyl groups can sterically hinder proteases, as demonstrated by the ability of oleyl-conjugated peptides to protect siRNA from enzymatic degradation. nih.gov
The degradation of peptides can be complex, with the rate depending on the specific enzymes present and the structure of the peptide itself. scholaris.cafrontiersin.org For example, some enzymes specifically cleave bonds adjacent to particular amino acids like arginine or histidine. frontiersin.org Therefore, modifications at or near these residues in GHR would be particularly effective in preventing its degradation. The enzymatic deprivation of arginine itself is a therapeutic strategy in some contexts, highlighting the importance of arginine-cleaving enzymes in biological systems. scielo.br
Enzymatic Studies and Biochemical Pathways Involving Glycyl Histidyl Arginine
Investigation of Proteolytic Degradation by Peptidases
The susceptibility of a peptide to enzymatic breakdown is influenced by its amino acid sequence, size, and structure. mdpi.com Peptidases, also known as proteases, are enzymes that break down proteins and peptides by hydrolyzing peptide bonds. nih.govmdpi.com They are broadly classified as exopeptidases, which cleave near the ends of a peptide chain, and endopeptidases, which act on internal peptide bonds. mdpi.commdpi.com
Aminopeptidases are a type of exopeptidase that removes amino acids from the N-terminus of a peptide. mdpi.com The stability of a peptide can be significantly affected by its N-terminal residue. mdpi.com Peptides with N-terminal residues such as Alanine (B10760859), Glycine (B1666218), Methionine, Serine, Threonine, or Valine tend to be more stable than those ending in Arginine, Aspartic acid, Leucine, Lysine (B10760008), or Phenylalanine. mdpi.com
Studies on the intracellular peptide-hydrolases of Lactobacillus plantarum have identified aminopeptidase (B13392206) activity that hydrolyzes various dipeptides and tripeptides. dairy-journal.org While Glycyl-histidyl-arginine was not explicitly tested, the study did observe hydrolysis of other arginine-containing peptides, such as L-leucyl-L-arginine and glycyl-L-arginine. dairy-journal.org
Leukotriene-A4 hydrolase, a bifunctional enzyme, exhibits high efficiency as an arginine aminopeptidase. nih.gov This enzyme preferentially hydrolyzes tripeptides with L-arginine at the N-terminus, such as arginyl-glycyl-aspartic acid and arginyl-histidyl-phenylalanine. nih.gov The catalytic efficiency for these tripeptides is significantly higher than for dipeptides, tetrapeptides, or pentapeptides. nih.gov This suggests that the enzyme's active site is optimized for tripeptide substrates.
Potential as Enzyme Substrates or Inhibitors in Biochemical Assays
This compound and similar peptides can serve as substrates or inhibitors in various biochemical assays to characterize enzyme activity and specificity.
For instance, in the study of leukotriene-A4 hydrolase, tripeptides like arginyl-glycyl-aspartic acid and arginyl-histidyl-phenylalanine were used as substrates to determine the enzyme's peptidase activity. nih.gov The hydrolysis of these substrates was monitored to calculate catalytic efficiencies (kcat/Km), which were found to be very high, indicating they are excellent substrates for this enzyme. nih.gov This highlights how peptides with a specific sequence can be instrumental in defining an enzyme's substrate preference.
In the context of enzyme inhibition, analogs of substrates can act as competitive inhibitors. A study on the arginine kinase of Trypanosoma cruzi screened several arginine analogs for their inhibitory potential. conicet.gov.ar While this compound itself was not tested, this study demonstrates the principle of using substrate analogs to probe enzyme active sites and identify potential inhibitors. conicet.gov.ar
Furthermore, synthetic peptides are often used to identify the specificity of enzymes. For example, various t-Butyloxycarbonyl-peptidyl-4-methylcoumaryl-7-amides are used as fluorogenic substrates for a wide range of proteases. peptide.co.jp The cleavage of the amide bond releases a fluorescent molecule, allowing for sensitive detection of enzyme activity. While a specific substrate matching this compound is not listed, the principle of using synthetic peptides with varying sequences to screen for enzyme activity is well-established. peptide.co.jp
Role in Arginine Dihydrolase Activity (General Context)
The arginine dihydrolase (ADH) system is a metabolic pathway used by some microorganisms to derive energy from the amino acid arginine. vumicro.com This pathway involves a series of enzymatic reactions. The purpose of the arginine dihydrolase test is to determine if a microbe can utilize arginine as a source of carbon and energy. vumicro.com
The ADH system typically involves three key enzymes:
Arginine deiminase: Converts arginine to citrulline and ammonia.
Ornithine transcarbamoylase: Converts citrulline and phosphate (B84403) to ornithine and carbamoyl (B1232498) phosphate.
Carbamate kinase: Transfers the phosphate from carbamoyl phosphate to ADP, generating ATP and ammonia.
While this compound is not a direct substrate for the arginine dihydrolase pathway, its constituent amino acid, arginine, is the primary substrate. The presence of peptides like this compound in the cellular environment could potentially be a source of arginine for this pathway, provided the organism possesses the necessary peptidases to first cleave the peptide and release free arginine. Some bacteria, like certain species of Vibrio, are characterized based on their arginine dihydrolase activity. vliz.be
Compound Index
Computational Modeling and Simulation of Glycyl Histidyl Arginine
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orguni-osnabrueck.de For a flexible peptide like Glycyl-histidyl-arginine, MD simulations provide crucial insights into its conformational landscape in different environments, such as in aqueous solution. d-nb.info By integrating Newton's equations of motion, MD simulations can map the potential energy surface of the peptide, revealing its stable and transient conformations. uni-osnabrueck.de
The process involves placing a model of the GHR peptide within a simulated environment, typically a box of explicit water molecules and ions, to mimic physiological conditions. d-nb.inforesearchgate.net The simulation then proceeds for a set duration, often on the scale of nanoseconds to microseconds, tracking the trajectory of every atom. mdpi.com Analysis of these trajectories allows for the characterization of various structural properties. nih.gov
Key findings from conformational studies of similar peptides reveal that the flexibility of the peptide backbone and the rotation of amino acid side chains lead to a dynamic equilibrium of different structures. researchgate.netpnas.org For GHR, simulations would explore the rotational freedom around the peptide bonds and the orientation of the histidine's imidazole (B134444) ring and arginine's guanidinium (B1211019) group. These simulations can identify predominant secondary structures, such as β-turns or random coils, and quantify the conformational flexibility of the peptide. researchgate.netpnas.org The results can highlight the intrinsic preference of the constituent residues for specific conformations, which is essential for understanding its biological function. researchgate.net
| Simulation Parameter/Output | Description | Relevance to this compound (GHR) |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). nih.gov | Defines the accuracy of the interactions between the atoms of GHR and the surrounding solvent. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation between the backbone atoms of the peptide over time, relative to a reference structure. It indicates structural stability and when the simulation has reached equilibrium. mdpi.com | Assesses the overall structural stability of GHR during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. mdpi.com | Identifies flexible regions of the GHR peptide, such as the termini or side chains. |
| Radius of Gyration (Rg) | Indicates the compactness of the peptide's structure over time. researchgate.net | Reveals whether GHR adopts a more folded (compact) or extended conformation. |
| Ramachandran Plot | A plot of the backbone dihedral angles (phi and psi) of each amino acid residue. It shows which conformations are sterically allowed. researchgate.net | Determines the secondary structure preferences (e.g., helical, beta-turn) for the histidine and arginine residues in GHR. |
| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent. | Quantifies the exposure of the functional histidine and arginine side chains to the aqueous environment. |
Peptide-Protein Docking Algorithms (e.g., AlphaFold-Multimer) for Interaction Prediction
Predicting how a peptide binds to its protein target is crucial for understanding its mechanism of action. Peptide-protein docking algorithms are computational tools designed to predict the three-dimensional structure of a peptide-protein complex. nih.govresearchgate.net These methods are broadly categorized into local and global docking. Local docking requires prior knowledge of the binding site, while global docking searches the entire protein surface for potential binding poses. nih.gov
Traditional docking methods involve two main steps: sampling possible conformations of the peptide within the binding site and ranking these poses using a scoring function that estimates the binding affinity. softserveinc.com Given the high flexibility of peptides like GHR, generating a representative ensemble of conformations is a significant challenge. nih.gov
The advent of artificial intelligence, particularly deep learning, has revolutionized protein structure prediction. AlphaFold-Multimer, an extension of AlphaFold2, is specifically designed to predict the structure of protein complexes. biorxiv.orgfrontiersin.org It has shown remarkable accuracy in predicting the structures of peptide-protein complexes. frontiersin.org For a peptide like GHR, AlphaFold-Multimer can be used to predict its binding mode to a potential protein target. biorxiv.orgfrontiersin.org The algorithm uses multiple sequence alignments (MSAs) and a deep neural network to predict the spatial arrangement of the interacting chains with high confidence scores, such as the predicted TM-score (pTM) and interface predicted TM-score (ipTM), which correlate with the accuracy of the predicted interface. frontiersin.orgnih.gov While powerful, it is important to note that AlphaFold-Multimer predicts a static structure and does not inherently distinguish between proteins that can and cannot interact. nih.gov
| Docking Approach | Principle | Strengths | Limitations |
|---|---|---|---|
| Template-Based Docking | Uses known structures of similar peptide-protein complexes as templates to model the target complex. diva-portal.org | High accuracy if a good template is available. Computationally efficient. | Dependent on the availability of suitable templates in structural databases. |
| Hierarchical/Global Docking (e.g., HPEPDOCK) | Performs a global search of the protein surface, often using a hierarchical strategy that combines rigid-body docking with flexible refinement. nih.gov | Does not require prior knowledge of the binding site (blind docking). nih.gov | Computationally intensive; can have lower accuracy compared to local docking. nih.gov |
| AI-Based Prediction (e.g., AlphaFold-Multimer) | Uses deep learning models trained on vast datasets of protein sequences and structures to predict the complex's 3D structure. frontiersin.orgplos.org | Can achieve very high accuracy, often comparable to experimental methods. frontiersin.org Capable of predicting novel interactions. frontiersin.org | May produce high-confidence predictions for non-interacting pairs; requires significant computational resources. nih.govplos.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and chemical reactivity of molecules at the atomic level. rsc.orgresearchgate.net These methods provide a more fundamental description of molecular interactions than classical force fields by explicitly modeling the electrons. nih.gov
For this compound, QC calculations can elucidate several key properties. They can determine the distribution of electron density across the peptide, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly relevant for the functional side chains: the imidazole ring of histidine and the guanidinium group of arginine. plos.orgresearchgate.net The calculations can predict which atoms are most likely to participate in hydrogen bonding, electrostatic interactions, or cation-π interactions. plos.orgresearchgate.net
Furthermore, QC calculations can compute the energies of different protonation states and tautomers of the histidine residue, which can influence the peptide's structure and reactivity. rsc.org By calculating the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can assess the peptide's ability to donate or accept electrons, which is fundamental to its potential antioxidant or redox activity. acs.org These calculations help to interpret experimental data and provide a detailed understanding of the chemical nature of GHR. researchgate.net
| Calculated Property | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest-energy three-dimensional arrangement of the atoms. | Provides the most stable structure of the isolated peptide, serving as a basis for further analysis. |
| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution on the molecular surface. | Highlights the electron-rich nitrogen atoms in the histidine and arginine side chains and the electron-poor regions, predicting sites for electrostatic interactions. plos.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons (HOMO) and the lowest energy orbital without electrons (LUMO). The energy gap indicates chemical reactivity. acs.org | A smaller HOMO-LUMO gap suggests higher reactivity. The locations of these orbitals indicate the likely sites of electron donation (HOMO) and acceptance (LUMO). acs.org |
| Interaction Energies | The energy change when the peptide interacts with another molecule (e.g., a metal ion or another amino acid side chain). plos.org | Quantifies the strength of interactions like hydrogen bonds, salt bridges, and cation-π stacking involving the histidine and arginine residues. plos.orgresearchgate.net |
| Proton Affinities | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Determines the most likely sites of protonation on the GHR peptide, particularly on the histidine and arginine side chains. |
In Silico Approaches for Peptide Design and Optimization
In silico methods are integral to the rational design and optimization of peptides. mdpi.com Starting with a parent sequence like this compound, computational approaches can be used to predict how structural modifications will affect its properties, such as binding affinity, stability, and selectivity. nih.gov This allows for the exploration of a vast chemical space before committing to costly and time-consuming experimental synthesis and testing. rsc.org
One common strategy is amino acid scanning, where each residue in the peptide is computationally replaced by other amino acids (including non-proteinogenic ones) to predict the impact on binding to a target protein. mdpi.com For GHR, this could involve replacing glycine (B1666218) with a more rigid residue to constrain the backbone conformation or modifying the histidine or arginine residues to fine-tune interactions. mdpi.com
Another approach is peptide cyclization, where the linear peptide is computationally converted into a cyclic form. mdpi.com Cyclization can enhance proteolytic stability and may lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for a target. mdpi.com Computational modeling can predict the most stable cyclic structures and their binding potential. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural or chemical features of a series of GHR analogs with their biological activity, providing a predictive tool for designing more potent compounds. mdpi.com
| Design Strategy | Description | Potential Application to this compound (GHR) |
|---|---|---|
| Alanine (B10760859) Scanning Mutagenesis | Systematically replacing each residue with alanine to identify key residues for binding or activity. | Confirming the functional importance of the histidine and arginine side chains for a specific biological interaction. |
| Virtual Amino Acid Scanning | Computationally replacing residues with a wide range of natural and unnatural amino acids to predict improved binding or stability. mdpi.com | Designing GHR analogs with enhanced affinity for a target protein by optimizing side-chain interactions. |
| Peptide Cyclization | Introducing a covalent bond between the N- and C-termini or between side chains to create a cyclic peptide. mdpi.commdpi.com | To increase the enzymatic stability of GHR and constrain it in a conformation that is optimal for binding. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, charged groups) required for biological activity. | Defining the key spatial arrangement of the glycine, histidine, and arginine features to guide the design of novel GHR mimetics. |
| Free Energy Perturbation (FEP) | A rigorous computational method to calculate the relative binding free energies between two ligands. mdpi.com | Accurately predicting whether a specific modification to the GHR sequence will improve its binding affinity to a target. |
In Vitro Functional Studies and Cellular Mechanisms
Modulation of Cellular Signaling Pathways
There is no available scientific literature detailing the effects of Glycyl-histidyl-arginine on cellular signaling pathways. Research has extensively focused on the constituent amino acid L-arginine, which is known to be a signaling molecule that can activate pathways like mTOR. imrpress.comnih.govnih.gov However, these findings are specific to the individual amino acid and cannot be directly extrapolated to the tripeptide GHR.
Regulation of Kinase Activity (e.g., mTOR signaling, integrin-mediated pathways)
No in vitro studies have been published that investigate the specific role of this compound in the regulation of kinase activity, including the mTOR signaling or integrin-mediated pathways.
While L-arginine is recognized as a crucial amino acid for activating the mTORC1 complex, a master controller of cell growth and metabolism, this action is attributed to the amino acid itself. imrpress.comnih.gov The peptide this compound is distinct from the well-studied Arginine-Glycine-Aspartate (RGD) sequence, which is a primary recognition motif for many integrins and plays a key role in cell adhesion and signaling. nih.govnih.gov There is no evidence to suggest that the this compound sequence performs a similar function.
Effects on Downstream Gene Expression and Protein Synthesis
Specific data on how this compound affects downstream gene expression and protein synthesis is currently absent from scientific literature. Studies have demonstrated that L-arginine can stimulate protein synthesis through the mTOR signaling pathway in various cell types. nih.govnih.gov The related peptide GHK has been shown to modulate the expression of multiple genes, often resetting pathological gene expression patterns toward a healthier state. nih.gov However, these effects are specific to those molecules and have not been studied in the context of this compound.
Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Responses
No direct experimental evidence is available from in vitro studies to characterize the mechanisms by which this compound may modulate reactive oxygen species (ROS) or influence cellular responses to oxidative stress.
Direct Radical Scavenging Mechanisms
There are no published studies that have assessed the direct radical scavenging capabilities of this compound. While its constituent amino acids, particularly histidine, are known to possess antioxidant properties, and L-arginine has been reported to act as a free radical scavenger, the synergistic or unique scavenging activity of the GHR tripeptide has not been determined. mdpi.comnih.gov For comparison, the peptide GHK has been shown to directly diminish hydroxyl (·OH) and peroxyl (ROO·) radicals. nih.govnih.gov
Indirect Antioxidant Effects in Cell Culture Models
There is a lack of research on the indirect antioxidant effects of this compound in any cell culture model. Studies on the related peptide GHK have shown that it can reduce ROS levels in Caco-2 cells and increase the activity of antioxidant enzymes, but similar investigations have not been performed for GHR. nih.govnih.govsemanticscholar.org
Effects on Cellular Processes
Specific research detailing the effects of this compound on cellular processes such as cell proliferation, migration, differentiation, or apoptosis is not available. The individual amino acid L-arginine is known to be involved in a multitude of cellular functions, including immune modulation, wound healing, and hormone secretion. eurekaselect.comresearchgate.net Similarly, the GHK peptide has demonstrated a wide range of biological activities, including promoting tissue regeneration and possessing anti-inflammatory effects. nih.govresearchgate.net However, the specific contributions and effects of the this compound peptide remain uninvestigated.
Influence on Cell Proliferation in Specific Cell Lines
Direct research investigating the specific effects of the tripeptide this compound (GHR) on the proliferation of cell lines is limited in publicly available scientific literature. While patents may list the compound in contexts related to cell signaling and proliferation, detailed studies characterizing its specific mitogenic or cytotoxic effects are not extensively documented. google.comgoogle.com
To provide context, studies on structurally similar peptides offer insights into how the constituent amino acids might influence cellular activity. For instance, the dipeptide Glycyl-Arginine has been reported to exert cytotoxic effects on the HeLa human cervical cancer cell line. In contrast, Glycyl-L-histidyl-L-lysine (GHK), a tripeptide where lysine (B10760008) is substituted for arginine, has been observed to stimulate the growth of human KB and HeLa cells, while having no effect on WI-38 human lung fibroblast cells. These findings underscore the principle that minor variations in peptide structure can lead to significantly different biological outcomes. However, without direct experimental data on this compound, its specific impact on cell proliferation across different cell lines remains an area requiring further investigation.
Investigation of Ion Channel Modulation in Excitable Cells
The direct modulatory effect of this compound on ion channels in excitable cells, such as neurons and myocytes, has not been a significant focus of published research. Ion channels are crucial transmembrane proteins that regulate the electrical properties of these cells, and their modulation is a key mechanism for controlling cellular excitability. While it is known that individual amino acids can influence channel function—for example, extracellular histidine has been shown to affect the C-type inactivation of certain voltage-gated potassium channels—this does not directly translate to the activity of a tripeptide containing these residues. The spatial arrangement and peptide bonds of this compound create a distinct molecule with unique chemical properties. Therefore, its interaction with ion channels would be specific and cannot be reliably predicted from the effects of its constituent amino acids alone. Comprehensive electrophysiological studies, such as patch-clamp experiments, would be necessary to determine if this compound has any direct or indirect effects on the gating, conductance, or inactivation of specific ion channels in excitable cells.
Biochemical Assay Development for this compound Activity Evaluation
Development of Assays for Enzyme Activity Modulation (e.g., MMP-2 activity)
Biochemical assays designed to evaluate how peptides like this compound modulate enzyme activity are critical for understanding their biological function. The development of such assays for an enzyme like Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase involved in remodeling the extracellular matrix, follows established principles.
A common method is gelatin zymography , a highly sensitive technique that can detect MMP-2 activity. In this assay, a protein sample is run on a polyacrylamide gel co-polymerized with gelatin, the primary substrate for MMP-2. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample digest the gelatin, and upon staining the gel with a protein dye like Coomassie Blue, areas of enzymatic activity appear as clear bands against a blue background. The intensity of the band corresponds to the level of enzyme activity.
Another approach involves fluorogenic peptide substrates . These are synthetic peptides that mimic the MMP-2 cleavage site and are linked to a fluorescent reporter molecule and a quencher. In their intact state, the quencher suppresses the fluorescence. When MMP-2 cleaves the peptide, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence. This method is highly specific and allows for real-time kinetic analysis of enzyme activity. Commercial assay kits are often based on this principle, providing a standardized method to measure total or active MMP-2 levels.
While direct studies on this compound's effect on MMP-2 are not prominent, research on the analogous copper-binding tripeptide, Glycyl-L-histidyl-L-lysine-Cu2+ (GHK-Cu), has shown that it can modulate the expression of MMPs. In cultures of dermal fibroblasts, GHK-Cu was found to increase the levels of both MMP-2 mRNA and the secreted MMP-2 protein. Interestingly, it also increased the secretion of the natural inhibitors of MMPs, TIMP-1 and TIMP-2. This suggests a complex role in matrix remodeling, simultaneously promoting matrix breakdown and its regulation.
Table 1: Effects of GHK-Cu on MMP-2 and its Inhibitors in Fibroblast Cultures
| Molecule | Effect of GHK-Cu Treatment | Implication |
| MMP-2 mRNA | Increased | Upregulation of gene expression for MMP-2. |
| MMP-2 Protein | Increased secretion | Higher levels of the enzyme available in the extracellular space. |
| TIMP-1 | Increased secretion | Upregulation of a key natural inhibitor of MMPs. |
| TIMP-2 | Increased secretion | Upregulation of another key natural inhibitor, often associated with pro-MMP-2 activation. |
In Vitro Assays for Protein-Peptide Interaction Characterization
Characterizing the interaction between a peptide like this compound and its potential protein targets is fundamental to elucidating its mechanism of action. Several robust in vitro assays are employed for this purpose, providing quantitative and qualitative data on binding events.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event. In an ITC experiment, a solution of the peptide is titrated into a solution containing the target protein. The heat released or absorbed is measured, allowing for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This provides a comprehensive thermodynamic profile of the interaction without the need for labeling or immobilization.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) offers insights into the structural dynamics of a protein-peptide interaction. This method probes the solvent accessibility of a protein's backbone amide hydrogens. When a peptide binds to a protein, it often shields the interaction interface from the solvent. By comparing the rate of deuterium exchange in the presence and absence of the peptide, it is possible to map the specific regions of the protein that are involved in the binding interface.
Pull-Down Assays are a common method for identifying and confirming protein-peptide interactions. In this technique, a "bait" peptide is immobilized on beads (e.g., via a tag like biotin (B1667282) or GST). This bait is then incubated with a complex mixture of proteins (e.g., a cell lysate). Proteins that bind to the bait peptide are "pulled down" with the beads. After washing away non-specific binders, the interacting proteins can be identified using methods like mass spectrometry or Western blotting.
An example of studying a related peptide's interaction with a protein comes from research on Glycyl-L-histidyl-L-lysine (GHK), which has been shown to prevent the aggregation of proteins like Bovine Serum Albumin (BSA) induced by copper and zinc. Assays used in such studies monitor protein aggregation, for example, by measuring turbidity or using specific dyes, to demonstrate the protective effect of the peptide, thereby characterizing its interaction with both the metal ions and the protein.
Table 2: Overview of In Vitro Assays for Protein-Peptide Interaction
| Assay Method | Principle | Key Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event in solution. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium uptake on the protein backbone, which is altered upon peptide binding. | Identifies the specific regions (binding sites) on the protein involved in the interaction. |
| Pull-Down Assay | An immobilized "bait" peptide is used to capture its "prey" binding partner from a solution. | Identification and confirmation of binding partners. |
Future Research Directions and Methodological Advances
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic comprehension of the biological impact of Glycyl-histidyl-arginine necessitates an integrative approach that combines data from various "-omics" fields. nih.gov Multi-omics data integration allows for a systems-level view of the interplay between genes, proteins, and metabolites in response to GHK.
Future research will increasingly leverage the integration of genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of GHK's mechanism of action. For instance, while studies have shown that GHK can modulate the expression of numerous genes, integrating this transcriptomic data with proteomic and metabolomic analyses can reveal how these genetic changes translate into functional alterations in protein levels and metabolic pathways. nih.gov Tools and methods for multi-omics data integration are becoming more sophisticated, enabling researchers to identify key regulatory networks and biomarkers associated with the peptide's effects. nih.govmdpi.com
Table 1: Multi-Omics Approaches for this compound Research
| Omics Layer | Data Type | Potential Insights for GHK Research |
| Genomics | DNA sequence, variations (SNPs) | Identify genetic predispositions that may influence individual responses to GHK treatment. |
| Transcriptomics | mRNA expression levels | Elucidate the genes and signaling pathways modulated by GHK, such as those involved in tissue repair and inflammation. nih.gov |
| Proteomics | Protein abundance, modifications | Validate gene expression changes at the protein level and identify post-translational modifications influenced by GHK. |
| Metabolomics | Metabolite profiles | Uncover changes in metabolic pathways, such as energy metabolism or amino acid synthesis, in response to GHK. |
The primary challenge in multi-omics data integration lies in the complexity and heterogeneity of the data, as well as the presence of missing data points. pnnl.gov However, advancements in artificial intelligence and machine learning are providing powerful tools to overcome these hurdles, enabling a more complete understanding of how GHK influences cellular functions from the genetic level to metabolic outcomes. pnnl.gov
Development of Novel Biosensors for this compound Detection
The ability to accurately and sensitively detect this compound in biological samples is crucial for pharmacokinetic studies and for understanding its distribution and metabolism. The development of novel biosensors offers a promising avenue for real-time and specific detection of this tripeptide.
Electrochemical biosensors, in particular, have shown great potential for the detection of peptides and their constituent amino acids. nih.govnih.gov Future biosensors for GHK could be designed based on several principles:
Enzyme-Based Biosensors: Utilizing enzymes that specifically recognize and react with L-arginine or L-histidine, two of the constituent amino acids of GHK. nih.govresearchgate.net
Aptamer-Based Biosensors: Developing short, single-stranded DNA or RNA molecules (aptamers) that can bind to GHK with high affinity and specificity.
Peptide-Based Recognition: Using synthetic peptides as biorecognition elements that can selectively bind to GHK. nih.gov
These biosensors could be integrated into various platforms, such as screen-printed electrodes, for portable and rapid analysis. mdpi.com The development of such tools would facilitate a more precise understanding of GHK's bioavailability and localization in different tissues.
Table 2: Potential Biosensor Technologies for this compound Detection
| Biosensor Type | Recognition Element | Transduction Method | Key Advantages |
| Electrochemical | Enzymes, Aptamers, Peptides | Amperometry, Potentiometry, Impedance | High sensitivity, rapid response, portability. nih.gov |
| Optical | Fluorescent probes, Nanoparticles | Fluorescence, Colorimetry | High specificity, potential for in-situ imaging. |
| Piezoelectric | Molecularly Imprinted Polymers | Mass change detection | Label-free detection, high stability. |
Advanced Imaging Techniques for Tracking Peptide Localization in Cellular Models
Visualizing the journey of this compound into cells and its subsequent subcellular localization is key to understanding its mechanism of action. Advanced imaging techniques are making it possible to track peptides and other molecules with unprecedented resolution.
Mass spectrometry imaging (MSI) is a powerful, label-free technology that allows for the direct analysis and visualization of the spatial distribution of molecules, including peptides, in tissue sections. pnas.orgaspect-analytics.comresearchgate.net Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) and DESI-MSI (Desorption Electrospray Ionization) can generate 2D maps of GHK distribution within tissues, providing insights into its target sites. acs.orgnih.gov
Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), can overcome the diffraction limit of light microscopy, enabling the visualization of fluorescently labeled GHK at the subcellular level. nih.gov This would allow researchers to determine if GHK interacts with specific organelles or cellular compartments.
Table 3: Advanced Imaging Modalities for GHK Localization Studies
| Imaging Technique | Principle | Spatial Resolution | Application for GHK Research |
| Mass Spectrometry Imaging (MSI) | Label-free detection based on mass-to-charge ratio. pnas.org | 20-100 µm acs.org | Mapping the distribution of GHK in tissue sections. |
| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, improving image resolution. | ~200 nm | Visualizing fluorescently tagged GHK within cells and tissues. |
| Super-Resolution Microscopy (STORM/PALM) | Single-molecule localization to achieve high-resolution images. nih.gov | ~20-50 nm | Determining the precise subcellular localization of GHK. |
| Electron Microscopy | Uses a beam of electrons to create an image of the specimen. | <1 nm | Visualizing the ultrastructural context of GHK localization. |
High-Throughput Screening Methodologies for Peptide Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds for biological activity. taylorfrancis.comufl.edu In the context of this compound, HTS can be employed for two primary purposes:
Discovering Novel Peptides: Screening large peptide libraries to identify new sequences with similar or enhanced biological activities to GHK.
Identifying Modulators of GHK Activity: Screening small molecule libraries to find compounds that can enhance or inhibit the effects of GHK.
Several HTS platforms are well-suited for peptide discovery. Phage display, for example, is a powerful technique for screening vast libraries of peptides for their ability to bind to specific targets. nih.govresearchgate.net Another approach involves the use of bead-based libraries, where each bead is linked to a unique peptide sequence, allowing for massive parallel screening. youtube.com These methodologies can accelerate the discovery of new peptide-based therapeutics inspired by the structure and function of this compound.
Table 4: High-Throughput Screening Platforms for Peptide Research
| Screening Platform | Description | Throughput | Key Advantages for Peptide Discovery |
| Phage Display | Peptides are expressed on the surface of bacteriophages, and libraries are screened for binding to a target. nih.gov | 10^9 - 10^12 peptides | Large library sizes, direct link between phenotype and genotype. |
| Yeast Display | Peptides are displayed on the surface of yeast cells, allowing for screening using flow cytometry. | 10^7 - 10^9 peptides | Eukaryotic expression system, quantitative screening. |
| mRNA Display | An in vitro selection technique that links peptides to their encoding mRNA. | >10^12 peptides | Very large library sizes, allows for incorporation of non-natural amino acids. youtube.com |
| Bead-Based Libraries | Each bead in a library is functionalized with a unique peptide sequence. youtube.com | 10^6 - 10^8 peptides | Amenable to on-bead chemical modifications and various detection methods. youtube.com |
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for detecting glycyl-histidyl-arginine in biological samples, and how can researchers optimize sensitivity?
- Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide detection due to its specificity and sensitivity. Key optimization steps include:
- Using isotopically labeled internal standards to correct for matrix effects .
- Adjusting mobile phase composition (e.g., acetonitrile gradients with 0.1% formic acid) to improve peak resolution .
- Validating methods via spike-and-recovery experiments in relevant biological matrices (e.g., plasma, tissue homogenates) to ensure reproducibility .
Q. What foundational biological roles of this compound are supported by preclinical studies, and how do study designs influence these findings?
- Answer : Preclinical studies highlight its involvement in wound healing and extracellular matrix remodeling, primarily via modulation of metalloproteinases. However, outcomes depend on:
- Model selection : In vivo rodent models vs. 3D fibroblast cultures yield differing mechanistic insights (e.g., systemic vs. localized effects) .
- Dosage regimens : Chronic low-dose administration (e.g., 0.5 mg/kg/day) vs. acute high doses (5 mg/kg) produce divergent cytokine profiles .
- Controls : Inclusion of scrambled peptide controls is critical to isolate sequence-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's dual roles in pro-angiogenic and anti-inflammatory pathways?
- Answer : Contradictions often arise from contextual factors such as:
- Temporal dynamics : Early-phase inflammation (≤24 hours) vs. late-phase tissue repair (≥72 hours) may require time-resolved transcriptomic profiling .
- Cell-type specificity : Endothelial cells vs. macrophages exhibit opposing signaling responses (e.g., VEGF upregulation vs. TNF-α suppression) .
- Solution : Employ single-cell RNA sequencing to map cell-type-specific pathways and validate via siRNA knockdown in co-culture systems .
Q. What experimental strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?
- Answer : SAR studies should integrate:
- Computational modeling : Molecular dynamics simulations to predict backbone flexibility and histidine side-chain interactions with zinc ions in catalytic sites .
- Alanine scanning : Systematic substitution of residues (e.g., His→Ala) to identify critical pharmacophores .
- Biophysical validation : Circular dichroism spectroscopy to confirm secondary structure retention in modified peptides .
Q. How can researchers address reproducibility challenges in this compound studies, particularly in cross-species models?
- Answer : Key strategies include:
- Standardized protocols : Adopt NIH guidelines for reporting animal studies, including detailed anesthesia, peptide administration routes, and post-operative care .
- Species-specific pharmacokinetics : Adjust dosing intervals based on half-life differences (e.g., 2.1 hours in mice vs. 4.5 hours in primates) .
- Open-source data sharing : Publish raw mass spectrometry files and statistical scripts in repositories like PRIDE or GitHub .
Q. What frameworks are recommended for designing hypothesis-driven studies on this compound's novel applications (e.g., neurodegenerative diseases)?
- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to assess blood-brain barrier penetration via LC-MS/MS quantification in cerebrospinal fluid .
- Novelty : Compare this compound’s neurotrophic effects against established peptides (e.g., BDNF) in iPSC-derived neuron models .
- Ethical compliance : Follow institutional review board protocols for human-derived cell lines .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
